8-fluorocinnolin-4(1h)-one
Description
The compound 8-fluoroquinolin-4(1H)-one (CAS: 934000-16-5) is a fluorinated heterocyclic molecule with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . Structurally, it consists of a quinoline backbone (a benzene fused to a pyridine ring) substituted with a fluorine atom at position 8 and a ketone group at position 4. This compound is typically stored under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
8-fluoro-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBSRJYKPXUAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236507 | |
| Record name | 8-Fluoro-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-76-6 | |
| Record name | 8-Fluoro-4-cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC114054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Fluoro-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-1,4-dihydrocinnolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 8-FLUORO-4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG44ANV4A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
8-Fluorocinnolin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising both nitrogen and carbon atoms, with a fluorine atom at the 8-position and a keto group at the 4-position. Its molecular formula is C_9H_6FN_2O, with a molecular weight of approximately 180.15 g/mol. The presence of the fluorine atom enhances lipophilicity, which may improve bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several methods, including:
- Fluorination : Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Cyclization : Reaction of appropriate precursors under acidic or basic conditions to form the cinnoline ring structure.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may act through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis.
Anticancer Activity
This compound has also been investigated for its anticancer potential. Various studies have reported its effects on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.2 |
| MDA-MB-231 (breast cancer) | 3.7 |
| HeLa (cervical cancer) | 6.5 |
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It could modulate receptor activities that regulate cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the cinnoline ring can significantly influence its potency and selectivity:
- Position of Substituents : The introduction of different halogens or functional groups at specific positions can enhance or diminish activity.
- Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and bioactivity.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of fluoro-cinnolinones against resistant bacterial strains, highlighting that modifications at the fluorine position significantly affected MIC values.
- Anticancer Evaluation : Research on A549 cells demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls, supporting its role as a potential chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-fluoroquinolin-4(1H)-one with related fluorinated heterocycles, focusing on structural features, physicochemical properties, and substituent effects.
Core Heterocyclic Backbones
The compound belongs to the quinoline family, distinct from quinazoline (two nitrogen atoms at non-adjacent positions) and indoline (a benzene fused to a pyrrolidine ring). Key differences include:
- Quinoline vs.
- Quinoline vs. Indoline: Indolin-2-one derivatives (e.g., 4-fluoroindolin-2-one) lack the pyridine-like nitrogen, altering hydrogen-bonding capabilities and bioavailability .
Substituent Effects
Fluorine substitution at position 8 in quinolines influences electronic and steric properties. Comparisons with analogs include:
- 8-Fluoro-4-hydroxyquinolin-2(1H)-one (CAS: 500769-35-7): This compound has a hydroxyl group at position 4 and a ketone at position 2, increasing polarity (molecular weight: 179.15 g/mol) and likely improving aqueous solubility compared to the parent compound .
- 6-Fluoro-8-bromoquinazolin-4(3H)-one (CAS: 1204101-90-5): Bromine at C8 and fluorine at C6 in a quinazoline backbone may enhance electrophilic aromatic substitution reactivity due to the larger atomic radius of bromine .
Physicochemical Properties
Key data for selected compounds are summarized below:
Spectral Data Trends
- 1H NMR: Fluorine substituents deshield adjacent protons. For example, in streptochlorin (a related dihydroquinazolinone), aromatic protons near electronegative groups show downfield shifts .
- 13C NMR : Carbon atoms bonded to fluorine typically exhibit significant deshielding. In dihydroquinazolin-4(1H)-one derivatives, carbonyl carbons resonate near δ 165–175 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
